5-Hydrazinyl-1,2,4-thiadiazole
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Overview
Description
5-Hydrazinyl-1,2,4-thiadiazole is a heterocyclic compound containing a thiadiazole ring with a hydrazine group attached at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydrazinyl-1,2,4-thiadiazole typically involves the reaction of thiosemicarbazide with hydrazine hydrate under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiadiazole ring . The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent for several hours.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
5-Hydrazinyl-1,2,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH .
Major Products
Major products formed from these reactions include various substituted thiadiazoles, which can exhibit different biological and chemical properties .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities.
Medicine: Investigated for its potential as an anticancer agent and in the treatment of various diseases.
Industry: Used in the development of agrochemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Hydrazinyl-1,2,4-thiadiazole involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, interfere with DNA synthesis, and disrupt cellular processes. These actions are mediated through its ability to form stable complexes with metal ions and its reactivity towards nucleophilic and electrophilic sites in biological molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiadiazole derivatives such as:
- 2-Amino-1,3,4-thiadiazole
- 2-Mercapto-1,3,4-thiadiazole
- 2,5-Dimethyl-1,3,4-thiadiazole
Uniqueness
5-Hydrazinyl-1,2,4-thiadiazole is unique due to its hydrazine group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials with specific properties .
Properties
Molecular Formula |
C2H4N4S |
---|---|
Molecular Weight |
116.15 g/mol |
IUPAC Name |
1,2,4-thiadiazol-5-ylhydrazine |
InChI |
InChI=1S/C2H4N4S/c3-6-2-4-1-5-7-2/h1H,3H2,(H,4,5,6) |
InChI Key |
XVQMDTVSIUJVBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=NSC(=N1)NN |
Origin of Product |
United States |
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